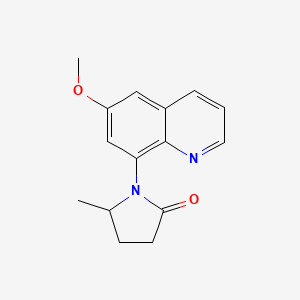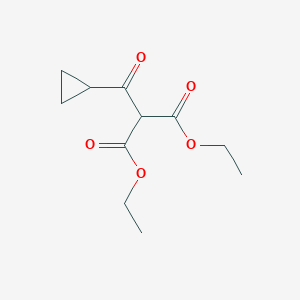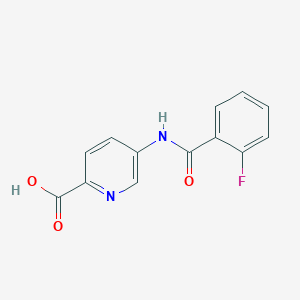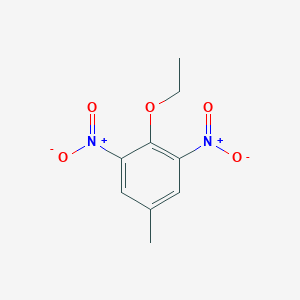
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound features a quinoline moiety substituted with a methoxy group at the 6-position and a pyrrolidinone ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methoxyquinoline, which is then subjected to various chemical transformations to introduce the pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Analyse Des Réactions Chimiques
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity .
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions include various substituted quinolines and pyrrolidinones, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the polymerization of tubulin, affecting cell division and proliferation . The methoxy group and the quinoline ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
8-Aminoquinoline: Known for its antimalarial properties, 8-aminoquinoline shares the quinoline core but differs in its functional groups and biological activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole moiety, showing diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(6-methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-14(18)17(10)13-9-12(19-2)8-11-4-3-7-16-15(11)13/h3-4,7-10H,5-6H2,1-2H3 |
Clé InChI |
CZNSNJWVRQAYNX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)N1C2=C3C(=CC(=C2)OC)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)


![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)






![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
